1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial screening Structure-activity relationship Triazole carboxamide

1-(4-Bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-69-7) is a synthetic 1,2,3-triazole-4-carboxamide screening compound with the molecular formula C18H17BrN4O and a molecular weight of 385.26 g/mol. It is supplied as an achiral solid with a specified purity of ≥95% and is available in 86 mg unit size from discovery chemistry vendors.

Molecular Formula C18H17BrN4O
Molecular Weight 385.265
CAS No. 866872-69-7
Cat. No. B2917237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-69-7
Molecular FormulaC18H17BrN4O
Molecular Weight385.265
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C
InChIInChI=1S/C18H17BrN4O/c1-11-5-4-6-16(12(11)2)20-18(24)17-13(3)23(22-21-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,20,24)
InChIKeyRQZVSCAHOHIFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-69-7): Procurement-Relevant Profile


1-(4-Bromophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-69-7) is a synthetic 1,2,3-triazole-4-carboxamide screening compound with the molecular formula C18H17BrN4O and a molecular weight of 385.26 g/mol . It is supplied as an achiral solid with a specified purity of ≥95% and is available in 86 mg unit size from discovery chemistry vendors . The compound belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class, a pharmacophore associated with antimicrobial and antiproliferative activities [1].

Why 1,2,3-Triazole-4-carboxamide Analogs Cannot Be Interchanged with CAS 866872-69-7


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide series, substitution pattern on the anilide ring critically determines biological activity [1]. The target compound bears a 2,3-dimethyl substitution on the N-phenyl ring, distinguishing it from the 2,4-dimethyl (CAS 866872-68-6), 2,5-dimethyl (AKSci HTS007347), and 3,4-dimethyl (AKSci HTS007348) positional isomers that are commercially available . In the triazole-4-carboxamide class, even minor regioisomeric shifts can produce >10-fold differences in antimicrobial potency and selectivity profiles [1]. Substituting the 2,3-dimethyl isomer with the 2,4- or 2,5-dimethyl analog without experimental validation risks altering target engagement, physicochemical properties, and biological outcomes.

Quantitative Differentiation Evidence for CAS 866872-69-7 Versus Its Closest Analogs


Regioisomeric Substitution: 2,3-Dimethyl vs. 2,4-Dimethyl and 2,5-Dimethyl Anilide Position

The target compound features a 2,3-dimethyl substitution on the anilide ring, while the most commercially prevalent comparator, CAS 866872-68-6, carries a 2,4-dimethyl substitution. In the related antimicrobial SAR study of 360 triazole-4-carboxamides, regioisomeric variation among methyl-substituted anilides yielded differential activity against S. aureus, with compound 4l (bearing a specific substitution pattern) achieving MIC50 <1 µM [1]. Although the exact MIC of the 2,3-dimethyl isomer was not reported in that publication, the data establish that positional isomerism within this scaffold is a determinant of potency [1]. No head-to-head bioassay comparing the 2,3-dimethyl and 2,4-dimethyl isomers was identified in the literature.

Antimicrobial screening Structure-activity relationship Triazole carboxamide

Computed Lipophilicity: logP 4.53 as a Differentiator for Membrane Permeability and Solubility

The target compound has a vendor-reported computed logP of 4.533 and logD (pH 7.4) of 4.533, with a computed aqueous solubility (logSw) of -4.302 . The positional isomer CAS 866872-68-6 (2,4-dimethyl) has a predicted density of 1.43 g/cm³, but no vendor-reported logP or logD values are publicly available for direct comparison . The 2,3-dimethyl substitution pattern introduces steric hindrance around the amide NH that may influence both lipophilicity and metabolic stability relative to the 2,4- and 2,5-dimethyl isomers, though empirical physicochemical measurements are lacking for the comparator compounds.

Physicochemical profiling Drug-likeness logP prediction

Vendor-Listed Quantity Availability: 86 mg vs. 5 mg for the Closest Commercial Comparator

The target compound (CAS 866872-69-7) is listed by ChemDiv as available in an 86 mg unit, with a purity of ≥95% . In contrast, the 2,4-dimethyl positional isomer (CAS 866872-68-6) is offered by Santa Cruz Biotechnology only in a 5 mg unit size . The 2,5-dimethyl isomer (HTS007347) and 3,4-dimethyl isomer (HTS007348) from AKSci are listed with minimum purity >90%, lower than the ≥95% quoted for the target compound . The 17-fold larger available quantity of the target compound enables more extensive dose-response profiling and repeat assays without requiring re-order.

Procurement logistics Screening library supply Compound availability

Screening Library Provenance: ChemDiv Discovery Library Compound with Computed Drug-Likeness Metrics

The target compound is part of the ChemDiv screening compound catalog (Compound ID E141-0538) . ChemDiv compounds are used in published antimicrobial screening campaigns: a library of 360 1,2,3-triazole-4-carboxamides from a comparable source yielded multiple hits with MIC50 <1 µM against S. aureus [1]. The target compound has computed drug-likeness descriptors: PSA of 49.47 Ų, 1 H-bond donor, 4 H-bond acceptors, consistent with oral drug-like space . These properties support its suitability for fragment-based or phenotypic screening applications.

Screening library Drug discovery ChemDiv catalog

Recommended Application Scenarios for CAS 866872-69-7 Based on Evidence


Antimicrobial Hit Discovery and SAR Expansion Against Gram-Positive Pathogens

The 5-methyl-1,2,3-triazole-4-carboxamide scaffold is associated with sub-micromolar antibacterial activity against S. aureus [1]. The 2,3-dimethyl substitution on the target compound provides a regioisomeric variant not extensively explored in published SAR, making it suitable for hit-to-lead optimization campaigns seeking novel intellectual property. Procurement of 86 mg enables full MIC determination, time-kill kinetics, and preliminary cytotoxicity testing in HaCaT keratinocytes, which were used as a selectivity counter-screen in the reference study [1].

Physicochemical Profiling and Permeability Assessment in Cell-Based Assays

With a computed logP of 4.53 and logD of 4.53 , this compound is predicted to have high membrane permeability, making it appropriate for intracellular target screening in mammalian cell models. The polar surface area of 49.47 Ų falls within the generally accepted range for blood-brain barrier penetration, supporting its use in CNS-targeted phenotypic screens where the 2,3-dimethyl substitution may confer distinct transporter interactions compared to the 2,4-dimethyl analog.

Chemical Probe Validation Requiring Multi-Milligram Quantities for Dose-Response Studies

Unlike the 2,4-dimethyl isomer offered only in 5 mg units , the target compound's 86 mg availability supports comprehensive dose-response profiling (e.g., 10-point IC50 curves in triplicate) without immediate re-order. This quantity advantage reduces experimental variability from lot changes and minimizes procurement delays during hit validation phases.

Computational Chemistry and Molecular Docking Studies on Triazole-4-carboxamide Targets

The defined 2,3-dimethyl substitution pattern, combined with the bromophenyl moiety, provides a distinct pharmacophoric fingerprint for docking studies against reported triazole-4-carboxamide targets such as c-Met, tubulin, or bacterial enzymes [1]. The achiral nature of the compound simplifies computational modeling by eliminating stereochemical complexity.

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